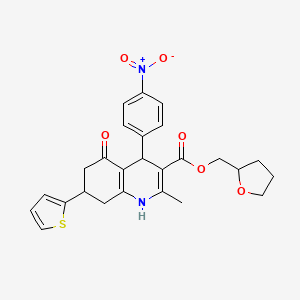![molecular formula C20H9ClO3 B3983617 7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione](/img/structure/B3983617.png)
7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione
Descripción general
Descripción
7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione, also known as Cladribine, is a synthetic purine nucleoside analogue that has been used in the treatment of hematological malignancies. It has been shown to be effective in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. Cladribine is a potent immunosuppressive agent that works by inhibiting the proliferation of lymphocytes, which are involved in the immune response.
Aplicaciones Científicas De Investigación
7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione has been extensively studied for its potential therapeutic applications in the treatment of multiple sclerosis and other autoimmune diseases. It has been shown to selectively deplete lymphocytes, which are involved in the immune response, without affecting other immune cells. This makes it an attractive candidate for the treatment of autoimmune diseases, which are characterized by an overactive immune response. This compound has also been studied for its potential use in the treatment of certain types of leukemia and lymphoma.
Mecanismo De Acción
7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione works by inhibiting the enzyme ribonucleotide reductase, which is involved in the synthesis of DNA. This leads to the depletion of lymphocytes, which are rapidly dividing cells that require DNA synthesis for proliferation. This compound is selectively toxic to lymphocytes, which are more sensitive to the effects of the drug than other immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which are involved in the immune response. This leads to a decrease in the immune response, which can be beneficial in the treatment of autoimmune diseases. This compound has also been shown to have anti-inflammatory effects, which can help to reduce the symptoms of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione has several advantages for use in lab experiments. It is a potent immunosuppressive agent that can be used to selectively deplete lymphocytes, which are involved in the immune response. This makes it a useful tool for studying the immune system and its role in disease. However, there are also limitations to the use of this compound in lab experiments. It is a complex molecule that requires several steps for synthesis, which can make it difficult to obtain in large quantities. Additionally, this compound is a potent immunosuppressive agent that can have toxic effects on other immune cells if not used carefully.
Direcciones Futuras
There are several future directions for the study of 7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione. One area of research is the development of new and more efficient synthesis methods for the drug. Another area of research is the study of the mechanism of action of this compound and its effects on other immune cells. Additionally, there is ongoing research into the use of this compound in the treatment of other autoimmune diseases and certain types of cancer. Finally, there is a need for further studies to determine the long-term safety and efficacy of this compound in the treatment of various diseases.
Propiedades
IUPAC Name |
7-chloroanthra[1,2-b][1]benzofuran-5,13-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9ClO3/c21-14-9-13-17(19(23)11-6-2-1-5-10(11)18(13)22)20-16(14)12-7-3-4-8-15(12)24-20/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPZKAPCLDIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C4C5=CC=CC=C5OC4=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




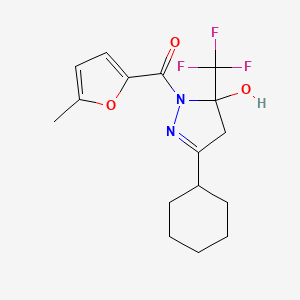
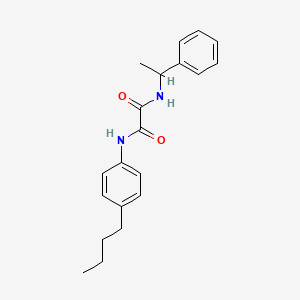
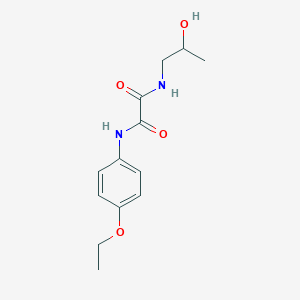
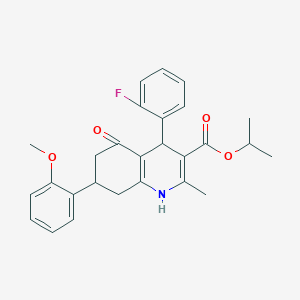
acetate](/img/structure/B3983586.png)
![4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}morpholine](/img/structure/B3983590.png)
![ethyl 3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(2,4,5-trimethoxybenzyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B3983600.png)
![6-(4-ethoxyphenyl)-8-phenyl-3,4a,7a,8-tetrahydropyrrolo[3',4':5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione](/img/structure/B3983612.png)



![1-[(3,5-dimethylphenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983650.png)
